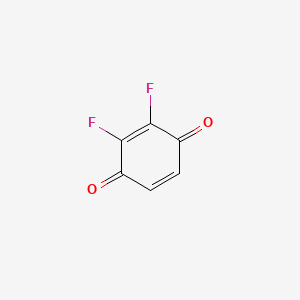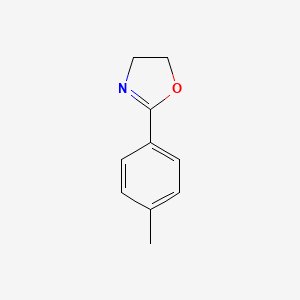
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole
Vue d'ensemble
Description
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazoline family, which is known for its significant applications in various fields such as pharmaceuticals, industrial chemistry, and polymer science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides. One common method is the reaction of aromatic aldehydes with amino alcohols in the presence of pyridinium hydrobromide perbromide (PHPB) in water at room temperature . Another method involves the use of ruthenium(II) catalysts for the reaction of ethanolamine with aryl nitriles under neat conditions .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to facilitate the cyclization process. This method allows for rapid and efficient synthesis, reducing the reaction time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolines to their corresponding amines.
Substitution: The oxazoline ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the reagents used
Applications De Recherche Scientifique
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole can be compared with other oxazoline derivatives, such as:
- 2-Phenyl-2-oxazoline
- 2-Methyl-2-oxazoline
- 2-Ethyl-2-oxazoline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 4-methylphenyl group enhances its stability and reactivity compared to other oxazoline derivatives .
Similar Compounds
- 2-Phenyl-2-oxazoline : Known for its use in polymer chemistry and as a ligand in coordination chemistry .
- 2-Methyl-2-oxazoline : Commonly used in the synthesis of poly(2-oxazoline)s for biomedical applications .
- 2-Ethyl-2-oxazoline : Utilized in the production of thermoresponsive polymers .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions and makes it a valuable tool in research and industry.
Propriétés
Numéro CAS |
10200-70-1 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
Clé InChI |
NYTUDOKVKPJSOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
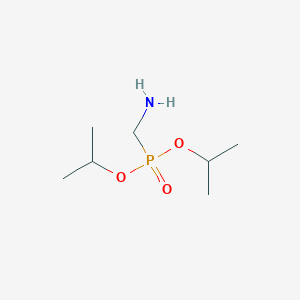
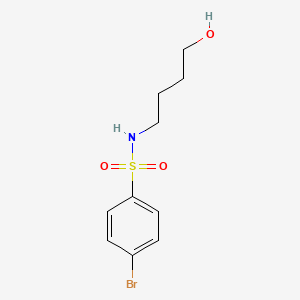
![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)
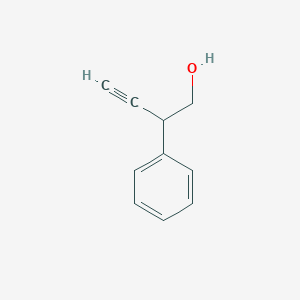
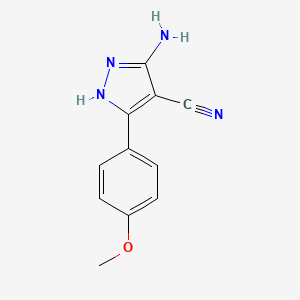
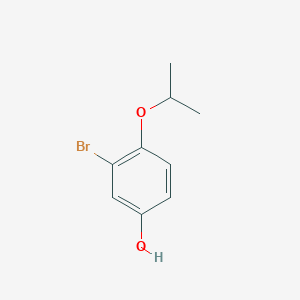
![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)
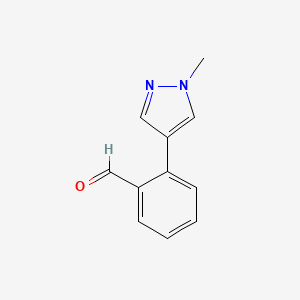
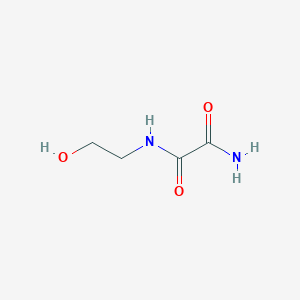
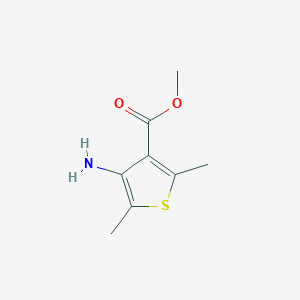
![2-[4-(3H-benzimidazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B8696209.png)
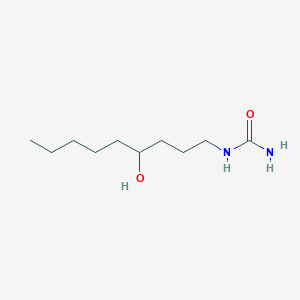
![N-[(3-bromophenyl)methyl]-N-methylOctanamide](/img/structure/B8696231.png)
